1-Ethyl-2,3-dimethylimidazolium methyl carbonate
Overview
Description
1-Ethyl-2,3-dimethylimidazolium methyl carbonate is an ionic liquid with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is commonly used in research and industrial applications due to its versatility and effectiveness as a solvent and catalyst.
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of substances called ionic liquids . Ionic liquids are salts in a liquid state and are often used as solvents for chemical reactions due to their unique properties such as low volatility and high thermal stability .
Mode of Action
The mode of action of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate is primarily through its role as an ionic liquid. It facilitates chemical reactions by acting as a solvent, providing a medium in which other compounds can dissolve and react . The exact interactions between this compound and its targets would depend on the specific reaction it’s being used for.
Biochemical Pathways
As an ionic liquid, it can influence a wide range of chemical reactions by altering the reaction environment . The exact pathways affected would depend on the specific reaction and the compounds involved.
Pharmacokinetics
This compound is primarily used in chemical reactions as a solvent
Result of Action
The result of the action of this compound is to facilitate chemical reactions by acting as a solvent . It can help to increase the efficiency of reactions and improve the yield of the desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and pressure can affect the properties of the ionic liquid and therefore influence its effectiveness as a solvent . Additionally, the presence of other compounds in the reaction mixture can also impact the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate can be synthesized through the reaction of 1-ethylimidazole with dimethyl carbonate in methanol at elevated temperatures and pressures . The reaction typically involves heating the mixture to 145°C under a pressure of 5 atm for several hours. The resulting product is then purified through various techniques such as distillation and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves strict control of reaction parameters to optimize the production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonates and imidazolium derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various imidazolium salts, carbonates, and substituted imidazolium derivatives .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium methyl carbonate has a wide range of applications in scientific research, including:
Biology: The compound is employed in biocatalysis and enzyme stabilization, enhancing the efficiency of biochemical reactions.
Medicine: Research has explored its potential in drug delivery systems and as a medium for pharmaceutical formulations.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Comparison: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate stands out due to its unique combination of thermal stability, low volatility, and solubility. Compared to similar compounds, it offers superior performance as a solvent and catalyst in various chemical processes. Its methyl carbonate group provides additional reactivity, making it more versatile in synthetic applications .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFIVIBGDSQQSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.COC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584831 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625120-68-5 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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